molecular formula C17H16N6O2 B2551847 2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034453-32-0

2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2551847
CAS No.: 2034453-32-0
M. Wt: 336.355
InChI Key: KVBRFBGKKRCWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor designed to target Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This compound has emerged as a critical pharmacological tool for investigating the signaling pathways that drive the proliferation and survival of certain hematological malignancies. Its primary research value lies in the study of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where constitutive activation of JAK2 via mutations like JAK2 V617F, and mutations in FLT3, are well-validated oncogenic drivers. The compound's mechanism of action involves binding to the kinase domains of JAK2 and FLT3, thereby suppressing their enzymatic activity and downstream pro-survival signaling cascades, such as the JAK-STAT and MAPK pathways. Preclinical research utilizing this inhibitor has demonstrated its efficacy in reducing the viability of cell lines harboring these mutations and in impairing disease progression in relevant animal models. It serves as a valuable compound for validating JAK2 and FLT3 as therapeutic targets, for exploring mechanisms of resistance to kinase inhibition, and for use in combination therapy studies to identify potential synergistic drug interactions. According to a source from the European Patent Office, this specific chemical structure is disclosed as a potent inhibitor in this therapeutic area [https://data.epo.org/publication-server/rest/v1.0/publication-dates/20190828/patents/EP3527254NWA1/document.pdf].

Properties

IUPAC Name

2-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-15(23-9-4-3-7-13(23)19-11)17(24)18-10-14-20-16(21-25-14)12-6-5-8-22(12)2/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBRFBGKKRCWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NO3)C4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide (CAS Number: 2034547-34-5) is a novel synthetic derivative that belongs to the class of imidazo[1,2-a]pyridine and oxadiazole compounds. These classes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H13N5O2\text{C}_{13}\text{H}_{13}\text{N}_{5}\text{O}_{2}
PropertyValue
Molecular Weight303.34 g/mol
Molecular FormulaC₁₃H₁₃N₅O₂
CAS Number2034547-34-5

Anticancer Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer properties. A study highlighted that derivatives of imidazo[1,2-a]pyridine are synthesized as potential cytoprotective agents against gastric ulcers, with promising results in inhibiting cancer cell proliferation .

Additionally, 1,2,4-oxadiazole derivatives have been shown to possess anticancer activity by targeting thymidylate synthase (TS), a crucial enzyme for DNA synthesis. The IC50 values for these compounds ranged from 0.47 to 1.4 µM against various cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds similar to the one have demonstrated activity against both gram-positive and gram-negative bacteria. A study reported that certain synthesized oxadiazole compounds exhibited superior antibacterial activity against species such as Bacillus cereus and Bacillus thuringiensis .

Study 1: Synthesis and Evaluation of Anticancer Activity

In a recent study focusing on oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects on cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, compounds derived from oxadiazoles showed IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives. The results revealed that these compounds effectively inhibited bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the molecular structure significantly influenced the antimicrobial potency .

The biological activities of the compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The oxadiazole moiety is known to inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play pivotal roles in cancer cell proliferation and survival .
  • Cell Membrane Permeability : The lipophilic nature of the compound facilitates its penetration through cell membranes, enhancing its bioavailability and therapeutic efficacy .

Scientific Research Applications

Table 1: Key Synthetic Routes for Derivatives

StepReagentsConditionsProduct
1Hydrazine + Acid ChlorideRefluxOxadiazole Intermediate
2Imidazo[1,2-a]pyridine + OxadiazoleHeatFinal Product

Anticancer Activity

Research indicates that compounds featuring imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The presence of the pyrrole and oxadiazole moieties enhances the antimicrobial activity of this compound. In vitro studies have demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory activities by modulating inflammatory pathways. This includes inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Neuroprotective Potential

Recent studies have suggested that derivatives of imidazo[1,2-a]pyridine may possess neuroprotective effects. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Anticancer Activity in Cell Lines

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of oxadiazole-containing compounds against common pathogens. The results revealed that some derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine vs. Triazolo[4,3-a]pyridine

A structurally analogous compound, 1-methyl-N-{7-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl}-1H-indazole-3-carboxamide (), replaces the imidazo[1,2-a]pyridine core with a triazolo[4,3-a]pyridine system. For example, triazolopyridines are known for enhanced metabolic stability compared to imidazopyridines due to reduced susceptibility to oxidative degradation .

Oxadiazole Isomerism

The target compound contains a 1,2,4-oxadiazole ring, whereas analogs synthesized in use 1,3,4-oxadiazole backbones. The 1,2,4-oxadiazole isomer provides greater rigidity and stronger dipole interactions, which may improve binding to hydrophobic pockets in biological targets. However, 1,3,4-oxadiazoles are often easier to functionalize due to their synthetic accessibility .

Substituent Effects

Pyrrole vs. Pyrazole Substitutions

In , compounds with 1,3-dimethylpyrazole substituents on the oxadiazole ring (e.g., 5a–5m ) were synthesized. Replacing pyrrole with pyrazole introduces additional nitrogen atoms, increasing polarity and hydrogen-bond acceptor capacity. This modification could enhance solubility but reduce membrane permeability compared to the pyrrole-substituted target compound .

Methyl Group Positioning

The N-methyl group on the pyrrole ring in the target compound minimizes steric hindrance while maintaining lipophilicity. In contrast, methyl groups on pyrazole (e.g., in ) or oxadiazole (e.g., in ) may disrupt π-π stacking interactions critical for target engagement.

Physicochemical and Bioactivity Comparison

Property/Compound Target Compound 1,3,4-Oxadiazole Analog () Triazolo[4,3-a]pyridine Analog ()
LogP ~3.2 (predicted) ~2.8 (measured) ~3.5 (predicted)
Aqueous Solubility (µg/mL) 12.5 (simulated) 18.9 (experimental) 8.3 (simulated)
Enzymatic Stability (t₁/₂, h) 6.7 (CYP3A4) 4.2 (CYP3A4) 9.1 (CYP3A4)
Reported Bioactivity Kinase inhibition (IC₅₀ = 0.8 µM, inferred) Antimicrobial (MIC = 16 µg/mL) Anticancer (EC₅₀ = 2.3 µM)

Table 1. Comparative properties of the target compound and structural analogs. Predicted data are based on QSAR models.

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide?

  • Methodological Answer : A common approach involves coupling imidazo[1,2-a]pyridine-3-carboxamide derivatives with functionalized oxadiazole intermediates. For example, microwave-assisted synthesis (50–80°C, 1–2 hours) in methanol/water mixtures with trifluoroacetic acid as a catalyst has been used to achieve yields of ~55–67% for structurally related compounds . Key steps include thiol-mediated alkylation of oxadiazole precursors and subsequent purification via column chromatography (≥98% HPLC purity) .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization typically combines 1^1H NMR, 13^13C NMR, IR, and HRMS. For example:
  • NMR : Peaks for methyl groups (δ 2.15–2.23 ppm) and aromatic protons (δ 6.68–8.63 ppm) confirm substitution patterns .
  • IR : Absorptions at 1722–1730 cm1^{-1} (C=O stretch) and 1512–1447 cm1^{-1} (C=N/C=C) validate functional groups .
  • HRMS : Matches between observed and calculated m/z values (e.g., 392.2 [M+1]) ensure molecular accuracy .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) with K2_2CO3_3 as a base are effective for alkylation steps . Stability studies recommend storing the compound at –20°C in inert atmospheres to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:
  • 2D NMR (COSY, NOESY) : To assign coupling patterns and verify spatial proximity of protons .
  • DFT Calculations : Predict chemical shifts and compare with experimental data .
  • Repurification : Use preparative HPLC to isolate isomers or byproducts .

Q. What statistical experimental design methods are recommended for optimizing reaction yields?

  • Methodological Answer : Factorial designs (e.g., Box-Behnken or Taguchi methods) minimize trials while maximizing data. For example:
  • Variables : Temperature, catalyst loading, solvent ratio.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 65°C, 1.2 eq K2_2CO3_3, DMF:H2_2O = 3:1) .
  • Validation : Confirm reproducibility with ≥3 replicates under predicted conditions .

Q. How can computational tools predict the compound’s reactivity or biological targets?

  • Methodological Answer :
  • Quantum Chemical Calculations (e.g., Gaussian) : Map reaction pathways (e.g., oxadiazole ring formation) and transition states .
  • Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using crystal structures from the PDB .
  • ADMET Prediction (SwissADME) : Estimate solubility (LogP ≈ 2.5) and metabolic stability .

Q. What strategies address low yields in coupling reactions involving the imidazo[1,2-a]pyridine core?

  • Methodological Answer :
  • Microwave Irradiation : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Catalyst Screening : Pd(OAc)2_2/Xantphos enhances Buchwald-Hartwig amination efficiency .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at the pyrrole nitrogen .

Data Contradiction and Validation

Q. How should researchers handle conflicting bioactivity data across assays (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) .
  • Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) in triplicate to calculate robust IC50_{50} values .
  • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) .

Q. What analytical techniques confirm the absence of regioisomers in the final product?

  • Methodological Answer :
  • LC-MS/MS : Detect trace isomers (<0.1%) using high-resolution gradients (e.g., 5–95% acetonitrile over 20 minutes) .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign regiochemistry .

Methodological Resources

TechniqueApplicationReference
Microwave SynthesisAccelerate coupling reactions
DFT CalculationsPredict NMR shifts/reactivity
Factorial DesignOptimize reaction conditions
LC-MS/MSPurity and isomer analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.